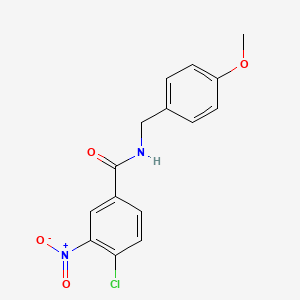
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMA belongs to the class of phenethylamine derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its pharmacological effects by interacting with certain receptors in the body, such as the serotonin receptor. CMA is also thought to modulate the release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
CMA has been shown to possess various biochemical and physiological effects. In pharmacology, CMA has been demonstrated to possess analgesic, anti-inflammatory, and anticonvulsant properties. Moreover, CMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, CMA has been used to study the function of certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMA in lab experiments include its unique properties, such as its ability to interact with certain receptors and modulate the release of certain neurotransmitters. Moreover, CMA has been shown to possess various pharmacological and biochemical effects, making it a useful tool in scientific research. The limitations of using CMA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of CMA. One potential direction is to investigate its potential use in cancer therapy. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective derivatives of CMA. Additionally, CMA could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Métodos De Síntesis
The synthesis of CMA involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-methylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with chloroacetyl chloride and then with hydroxylamine hydrochloride. The final product obtained is N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
CMA has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, CMA has been investigated for its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, CMA has been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. In biochemistry, CMA has been used as a tool to study the function of certain receptors, such as the serotonin receptor.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-4-6-12(7-5-11)23-10-17(20)19-14-9-15(21-2)13(18)8-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUSFXBDCDIZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)





![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)